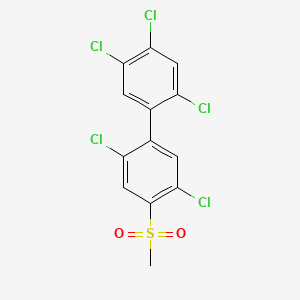
2,2-Diallyloxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diallyloxypropane is an organic compound with the molecular formula C9H16O2. It is characterized by the presence of two allyloxy groups attached to a propane backbone.
Vorbereitungsmethoden
The synthesis of 2,2-Diallyloxypropane typically involves the reaction of allyl alcohol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
2,2-Diallyloxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2-Diallyloxypropane has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and the development of new biochemical assays.
Medicine: Research into the potential medicinal properties of this compound is ongoing, with studies exploring its use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,2-Diallyloxypropane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the allyloxy groups, which can participate in a range of chemical transformations. The exact molecular targets and pathways involved in its action are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,2-Diallyloxypropane can be compared with other similar compounds such as 2,2-Dimethoxypropane and 2,2-Diethoxypropane. These compounds share a similar structural framework but differ in the nature of the substituent groups attached to the propane backbone.
Similar compounds include:
- 2,2-Dimethoxypropane
- 2,2-Diethoxypropane
- 2,2-Dipropoxypropane
Each of these compounds has its own set of chemical properties and applications, making them valuable in different contexts within scientific research and industry .
Eigenschaften
CAS-Nummer |
35219-73-9 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C9H16O2/c1-5-7-10-9(3,4)11-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
FMEUTDDJZQKSOU-UHFFFAOYSA-N |
SMILES |
CC(C)(OCC=C)OCC=C |
Kanonische SMILES |
CC(C)(OCC=C)OCC=C |
Key on ui other cas no. |
35219-73-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





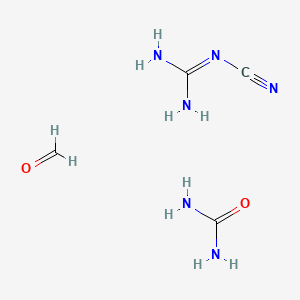



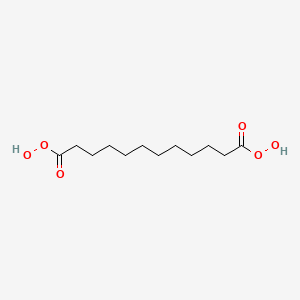
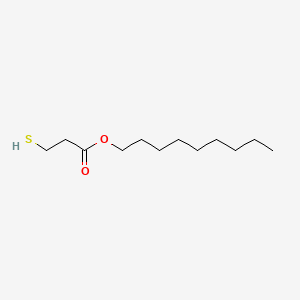
![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)
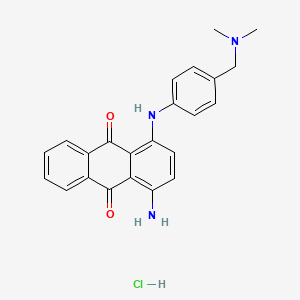
![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)

